molecular formula C10H17ClN2O3S B2557875 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride CAS No. 1216860-17-1

4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B2557875
CAS No.: 1216860-17-1
M. Wt: 280.77
InChI Key: LGSOJMUIUIRYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride is a chemical compound with a complex structure that includes an aminoethoxy group, an ethyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the reaction of 3-ethylbenzene-1-sulfonyl chloride with 2-aminoethanol under basic conditions to introduce the aminoethoxy group. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethoxy group can yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with target molecules, while the sulfonamide group can interact with active sites, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethoxy)benzoic acid hydrochloride
  • 2-(2-Aminoethoxy)ethanol
  • Aminoethoxyvinylglycine hydrochloride

Uniqueness

4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it valuable in diverse research applications.

Properties

IUPAC Name

4-(2-aminoethoxy)-3-ethylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S.ClH/c1-2-8-7-9(16(12,13)14)3-4-10(8)15-6-5-11;/h3-4,7H,2,5-6,11H2,1H3,(H2,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSOJMUIUIRYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.